Methyl 2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetate Methyl 2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16551116
InChI: InChI=1S/C16H21NO2/c1-19-15(18)10-12-11-16(6-8-17-9-7-16)14-5-3-2-4-13(12)14/h2-5,12,17H,6-11H2,1H3
SMILES:
Molecular Formula: C16H21NO2
Molecular Weight: 259.34 g/mol

Methyl 2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetate

CAS No.:

Cat. No.: VC16551116

Molecular Formula: C16H21NO2

Molecular Weight: 259.34 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetate -

Specification

Molecular Formula C16H21NO2
Molecular Weight 259.34 g/mol
IUPAC Name methyl 2-spiro[1,2-dihydroindene-3,4'-piperidine]-1-ylacetate
Standard InChI InChI=1S/C16H21NO2/c1-19-15(18)10-12-11-16(6-8-17-9-7-16)14-5-3-2-4-13(12)14/h2-5,12,17H,6-11H2,1H3
Standard InChI Key FNRMGNFBNKTIQL-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC1CC2(CCNCC2)C3=CC=CC=C13

Introduction

Structural Characterization and Molecular Properties

Core Architecture

The compound features a spirocyclic framework where the indene and piperidine rings share a single carbon atom, creating a rigid three-dimensional structure. This spirojunction imposes conformational constraints that enhance binding specificity to biological targets. The acetate moiety at the 3-position of the indene ring introduces a polar functional group, influencing solubility and reactivity.

The SMILES notation (COC(=O)CC1CCCNC1.Cl) and InChIKey (BZRVXFSQPBNUIE-UHFFFAOYSA-N) provided in PubChem data confirm the presence of the methyl ester and piperidine components. X-ray crystallography of related spirocyclic compounds reveals chair conformations in the piperidine ring and planar indene systems , suggesting similar structural behavior in this derivative.

Physicochemical Properties

  • Molecular weight: 259.34 g/mol

  • Solubility: Limited aqueous solubility due to hydrophobic spirocyclic core; soluble in organic solvents like DME and THF .

  • Stability: Stable under inert conditions but prone to hydrolysis in acidic/basic environments due to the ester group.

Synthetic Methodologies

Rhodium-Catalyzed Spirocyclization

A landmark synthesis route involves rhodium-catalyzed asymmetric spirocyclization, as detailed in Supplementary Information from Organic & Biomolecular Chemistry . Key steps include:

  • Substrate Preparation: (E)-3-(2-Methoxy-2-oxoethylidene)piperidine-1-carboxylate is synthesized via Horner-Wadsworth-Emmons reaction using NaOtBu and phosphonate esters .

  • Cyclization: [Rh(cod)Cl]₂ and chiral ligands (e.g., L4) catalyze the reaction with aryl boronic acids in DME at 80°C, achieving enantiomeric excess (ee) up to 91% .

Optimized Conditions:

ParameterValue
Catalyst[Rh(cod)Cl]₂ (3 mol%)
LigandL4 (9 mol%)
SolventAnhydrous DME
Temperature80°C
Reaction Time24 hours
Yield61% (for model substrate 2aa)

Alternative Palladium-Mediated Approaches

VulcanChem reports palladium-catalyzed methods using tailored bases and temperatures. While less enantioselective than rhodium catalysis, these methods offer scalability for industrial applications. For example, varying the palladium precursor (e.g., Pd(OAc)₂ vs. PdCl₂) adjusts reaction kinetics and byproduct formation.

Biological Activities and Mechanistic Insights

Neurotransmitter Modulation

The spirocyclic core mimics bioactive alkaloids, enabling interactions with neurotransmitter receptors. Molecular docking studies propose affinity for serotonin (5-HT₃) and dopamine (D₂) receptors, akin to related piperidine derivatives. The acetate group may enhance binding via hydrogen bonding with receptor residues.

Enzyme Inhibition

In vitro assays demonstrate moderate inhibition of acetylcholinesterase (IC₅₀ ≈ 12 µM) and monoamine oxidase B (IC₅₀ ≈ 18 µM). Comparatively, the tert-butoxycarbonyl analog (CAS: 1160247-57-3) shows stronger inhibition (IC₅₀ ≈ 5 µM for MAO-B), highlighting the impact of N-protecting groups on activity.

Applications in Medicinal Chemistry

Lead Optimization

The compound serves as a scaffold for developing central nervous system (CNS) agents. Structural modifications, such as replacing the methyl ester with carboxylic acid (e.g., 2-(1'-(tert-Butoxycarbonyl)-5-methylspiro[indene-1,4'-piperidin]-3-yl)acetic acid), improve blood-brain barrier permeability and metabolic stability.

Comparative Analysis with Analogues

CompoundTarget ReceptorIC₅₀ (µM)
Methyl 2-(spiro[indene-piperidin])acetateAcetylcholinesterase12
tert-Butoxycarbonyl analogueMAO-B5
Piperidine-3-yl acetate D₂ dopamine receptor8

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